molecular formula C12H15NO2 B8728715 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- CAS No. 133747-59-8

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)-

Cat. No.: B8728715
CAS No.: 133747-59-8
M. Wt: 205.25 g/mol
InChI Key: AZLGRTUOZKHRSI-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- is an organic compound that features a pyrrolidone ring substituted with a tolyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- typically involves the reaction of 4-tolylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the pyrrolidone ring. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the pyrrolidone ring can be reduced to form a hydroxyl group.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(4-Tolyl)-4-carboxy-2-pyrrolidone.

    Reduction: Formation of 1-(4-Tolyl)-4-hydroxypyrrolidine.

    Substitution: Formation of various substituted tolyl derivatives.

Scientific Research Applications

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tolyl)-2-pyrrolidone: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    4-Hydroxymethyl-2-pyrrolidone: Lacks the tolyl group, affecting its hydrophobic interactions and biological activity.

    1-(4-Methylphenyl)-2-pyrrolidone: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- is unique due to the presence of both the tolyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

133747-59-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12(13)15/h2-5,10,14H,6-8H2,1H3

InChI Key

AZLGRTUOZKHRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1-(4-tolyl)-5-oxo-3-pyrrolidinecarboxylate (46.00 g) and sodium boron hydride (5.94 g) are suspended in tetrahydrofuran (460 ml) and to the mixture is added dropwise methanol (46.2 ml) over a period of 1 hour under refluxing. The mixture is further heated for 1 hour. After cooling the reaction mixture, conc. hydrochloric acid (13.7 ml) and water (about 5 ml) are added thereto and then the mixture is concentrated under reduced pressure. Methylene chloride (400 ml) is added to the residue and the insoluble material is removed by filtration. The filtrate is washed with water (about 100 ml). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the desired product (39.80 g) as solid.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
46.2 mL
Type
reactant
Reaction Step Three
Quantity
13.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
460 mL
Type
solvent
Reaction Step Five

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